

Application Notes and Protocols for Eimeria tenella Invasion Assay Using Buquinolate

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Compound of Interest

Compound Name: Buquinolate

Cat. No.: B1668063

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Introduction

Coccidiosis, caused by protozoan parasites of the genus *Eimeria*, is a significant disease affecting the global poultry industry, leading to substantial economic losses. *Eimeria tenella*, a highly pathogenic species, invades the cecal epithelial cells of chickens, causing hemorrhage, reduced weight gain, and mortality. The development of effective anticoccidial drugs is crucial for the control of this disease. In vitro invasion assays provide a valuable tool for the screening and evaluation of potential drug candidates, reducing the reliance on in vivo animal studies.

This document provides a detailed protocol for an in vitro invasion assay of *Eimeria tenella* sporozoites into Madin-Darby Bovine Kidney (MDBK) cells, using the quinolone anticoccidial, **Buquinolate**, as a reference compound. **Buquinolate** is known to exert a static effect on sporozoites, inhibiting their development.

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of anticoccidial compounds. The data generated from the *Eimeria tenella* invasion assay should be summarized in a clear and structured format to allow for easy comparison between different treatment groups. Below is a template for data presentation, including example data for illustrative purposes.

Table 1: Effect of **Buquinolate** on *Eimeria tenella* Sporozoite Invasion and Replication in MDBK Cells

Treatment Group	Concentration (µg/mL)	Invasion Efficiency (%) at 2 hpi (± SD)	Replication Inhibition (%) at 48 hpi (± SD)
Negative Control (DMSO)	0.1%	100 ± 5.2	0 ± 4.5
Buquinolate	0.1	85.3 ± 6.1	25.7 ± 5.8
Buquinolate	1.0	42.1 ± 4.8	78.2 ± 6.3
Buquinolate	10.0	15.6 ± 3.5	95.1 ± 3.9
Positive Control (Salinomycin)	5.0	92.5 ± 7.3	98.6 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

This section details the methodology for performing the *Eimeria tenella* invasion assay.

Materials and Reagents

- *Eimeria tenella* oocysts
- Madin-Darby Bovine Kidney (MDBK) cells (ATCC® CCL-22™)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Trypsin-EDTA (0.25%)

- Phosphate Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS)
- Sodium hypochlorite solution (5.25%)
- Hydrochloric acid (HCl)
- Sodium taurocholate
- Trypsin
- **Buquinolate**
- Dimethyl sulfoxide (DMSO)
- DNA extraction kit
- qPCR master mix
- Eimeria tenella specific primers and probe for qPCR

Protocol for Eimeria tenella Invasion Assay

1. Preparation of Host Cells a. Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed MDBK cells into 24-well plates at a density of 1×10^5 cells/well and allow them to form a confluent monolayer (approximately 24 hours).

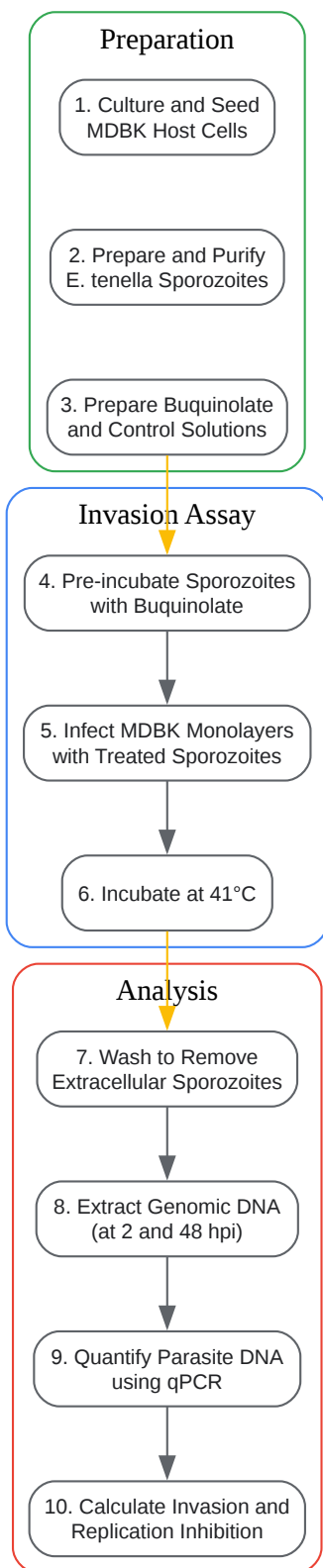
2. Preparation of Eimeria tenella Sporozoites a. Sporulate E. tenella oocysts by incubation in 2.5% potassium dichromate solution at 28°C for 48-72 hours with gentle agitation. b. Break the oocysts by mechanical grinding with glass beads or by treatment with sodium hypochlorite on ice. c. Release sporozoites from sporocysts by incubation in an excystation medium (e.g., HBSS containing 0.5% sodium taurocholate and 0.25% trypsin) at 41°C for 60-90 minutes. d. Purify the sporozoites from oocyst debris and unexcysted oocysts using a DE-52 cellulose column. e. Count the purified sporozoites using a hemocytometer and resuspend in DMEM.

3. Drug Treatment and Invasion Assay a. Prepare stock solutions of **Buquinolate** in DMSO. Further dilute in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (e.g., $\leq 0.1\%$). b. Pre-incubate the purified sporozoites (e.g., 2×10^5 sporozoites/well) with the different concentrations of **Buquinolate** for 1 hour at 41°C . Include a negative control (DMSO vehicle) and a positive control (e.g., Salinomycin). c. After pre-incubation, wash the sporozoites with PBS to remove the drug. d. Remove the culture medium from the MDBK cell monolayers and infect with the treated and control sporozoites. e. Incubate the plates at 41°C in a $5\% \text{CO}_2$ atmosphere.

4. Quantification of Invasion and Replication by qPCR a. Invasion Assessment (2 hours post-infection - hpi): i. At 2 hpi, wash the monolayers three times with PBS to remove extracellular sporozoites. ii. Lyse the cells and extract total genomic DNA using a commercial kit. b. Replication Assessment (e.g., 24, 48, 72 hpi): i. At the desired time points, wash the monolayers and extract genomic DNA as described above. c. qPCR Analysis: i. Perform qPCR using primers and a probe specific for a single-copy *Eimeria tenella* gene. ii. Use a standard curve of known amounts of *E. tenella* genomic DNA to quantify the number of parasites in each sample. iii. Calculate the percentage of invasion efficiency and replication inhibition relative to the negative control.

Visualizations

Experimental Workflow

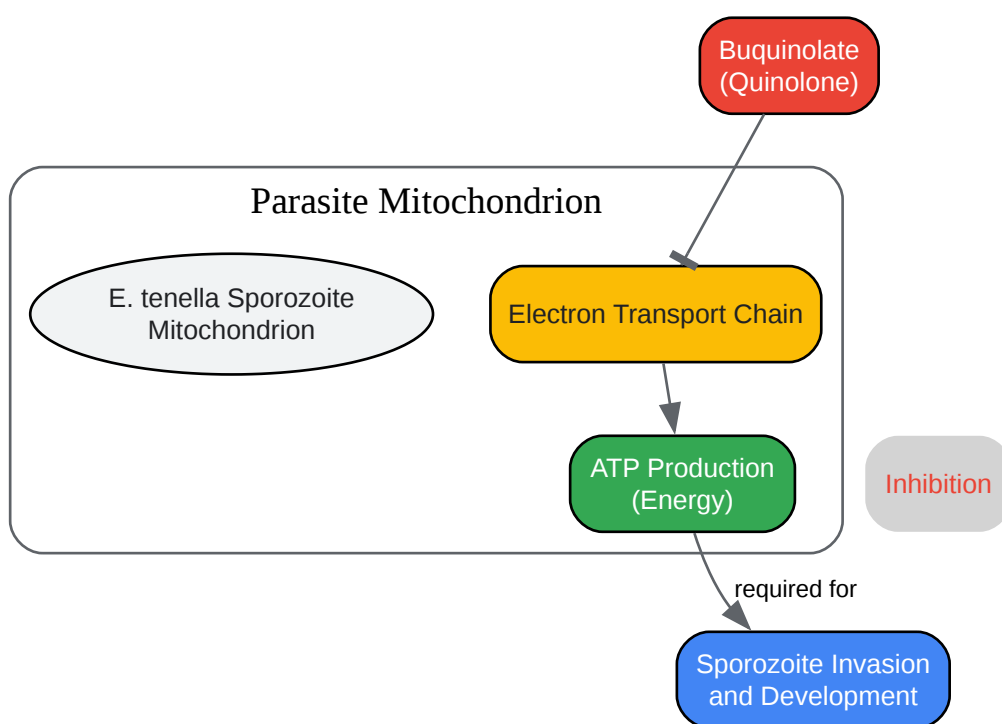


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Caption: Workflow for the *Eimeria tenella* invasion assay with **Buquinolate**.

Mechanism of Action of Quinolones (e.g., Buquinolate)

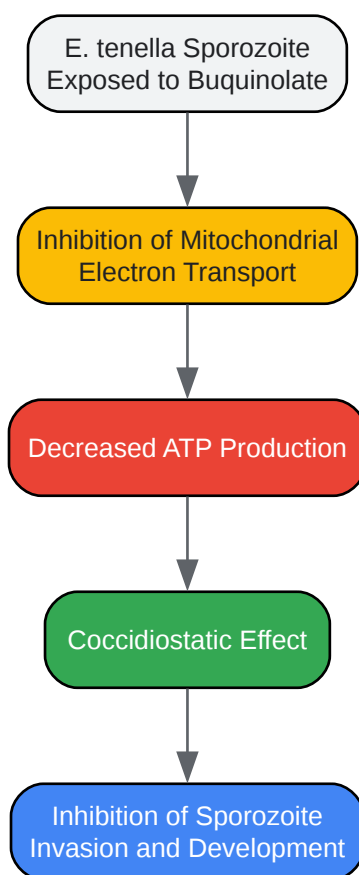
Quinolone anticoccidials, including **Buquinolate**, primarily target the parasite's mitochondrial respiratory chain. This interference disrupts the parasite's energy metabolism, leading to a static effect on sporozoites and inhibiting their ability to invade host cells and develop further.



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Caption: **Buquinolate** inhibits the mitochondrial respiratory chain in *Eimeria tenella*.

Logical Relationship of Buquinolate's Action



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Caption: Logical flow of **Buquinolate**'s inhibitory action on *Eimeria tenella*.

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